N'-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
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Overview
Description
N’-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide typically involves multiple stepsThe final step often involves the formation of the ethanediamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N’-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the fluorinated aromatic rings can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but contains a thiazole ring instead of an imidazole ring.
Methoxy and hydroxyl group substituted triphenylamine-imidazole fluorescent molecules: Similar in having imidazole moieties but differ in the substitution pattern and overall structure.
Uniqueness
N’-(3-fluoro-4-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is unique due to its specific combination of fluorinated aromatic rings and imidazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-13-7-8-15(11-16(13)21)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAJBBIEYUROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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